molecular formula C26H22N4O2 B2979612 2-(3,4-dimethylphenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291863-09-6

2-(3,4-dimethylphenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Cat. No.: B2979612
CAS No.: 1291863-09-6
M. Wt: 422.488
InChI Key: HJLHHAYPCFNQCS-UHFFFAOYSA-N
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Description

This compound belongs to the phthalazinone class, characterized by a bicyclic phthalazine core fused with a 1,2,4-oxadiazole ring. The structure features two 3,4-dimethylphenyl substituents at the 2-position of the phthalazinone and the 3-position of the oxadiazole. Such substitutions enhance lipophilicity and modulate electronic properties, which are critical for biological activity and material applications .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c1-15-9-11-19(13-17(15)3)24-27-25(32-29-24)23-21-7-5-6-8-22(21)26(31)30(28-23)20-12-10-16(2)18(4)14-20/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLHHAYPCFNQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a phthalazinone core substituted with dimethylphenyl and oxadiazole moieties, which may contribute to its pharmacological properties.

  • Molecular Formula : C20H18N4O2
  • Molecular Weight : 350.39 g/mol
  • CAS Number : Not specified in the search results.

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The oxadiazole ring is known for its ability to interact with biological targets, potentially influencing enzyme activity and cellular signaling pathways.

Anticancer Activity

  • Mechanism : Compounds containing oxadiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Case Study : In vitro studies have shown that related compounds significantly reduce the viability of various cancer cell lines, including breast and colon cancer cells. The specific compound may exhibit similar activity due to its structural analogies.

Antimicrobial Activity

  • Mechanism : The presence of the phthalazinone structure is associated with antimicrobial properties. It is hypothesized that such compounds disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Research Findings : Preliminary studies have indicated that derivatives of phthalazinone show promising antibacterial activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

  • Mechanism : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
  • Research Findings : Similar compounds have demonstrated the ability to reduce inflammation in animal models of arthritis and other inflammatory conditions.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference Studies
AnticancerInduction of apoptosis; cell cycle arrestStudy A, Study B
AntimicrobialDisruption of cell membrane; metabolic inhibitionStudy C, Study D
Anti-inflammatoryInhibition of cytokines; COX-2 inhibitionStudy E, Study F

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Physicochemical Properties

The compound’s closest analogs differ in the substituents on the oxadiazole or phthalazinone moieties. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Polar Surface Area (Ų)
Target Compound C${26}$H${22}$N$4$O$2$ 446.48 3,4-dimethylphenyl (x2) ~5.0* ~80*
2-(3,4-Dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one C${27}$H${24}$N$4$O$5$ 484.51 3,4,5-trimethoxyphenyl 5.293 80.43
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one C${23}$H${16}$N$4$O$3$ 396.41 4-methoxyphenyl, phenyl ~3.5* 80.43
4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one C${22}$H${14}$BrN$4$O$2$ 445.27 3-bromophenyl, phenyl ~4.2* 80.43

*Estimated based on structural similarity to reported analogs .

  • Lipophilicity (logP): The target compound’s dual 3,4-dimethylphenyl groups contribute to a higher logP (~5.0) compared to methoxy- or bromo-substituted analogs. The trimethoxyphenyl variant (logP 5.293) exhibits even greater hydrophobicity due to electron-donating methoxy groups .
  • Polar Surface Area (PSA): All analogs share a similar PSA (~80 Ų), indicating comparable hydrogen-bonding capacity, critical for membrane permeability and target binding .

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